1-(1H-indol-3-yl)-2-methylpropan-2-amine

Monoamine Oxidase Metabolic Stability 5-HT Metabolism

Standard tryptamine analogs fail as MAO-resistant probes or Bucindolol precursors due to unfavorable N-alkylation or alpha-substitution. 1-(1H-indol-3-yl)-2-methylpropan-2-amine (α,α-dimethyltryptamine) resolves these gaps: • MAO-resistant probe: quaternary alpha-carbon eliminates oxidative deamination; demonstrated weakest effect on 5-HT metabolism vs. α-methyl/α-ethyl analogs. • Exclusive Bucindolol intermediate: primary amine reacts regioselectively with epoxide intermediates; N,N-dialkylated or 5-substituted tryptamines cannot substitute. • Toxicological benchmark: published acute toxicity (LD50, GHS H302) and RTECS registration enable calibrated analytical reference standard use.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 304-53-0
Cat. No. B1330381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2-methylpropan-2-amine
CAS304-53-0
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C12H16N2/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,7,13H2,1-2H3
InChIKeyWREHPEFXXFJIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α,α-Dimethyltryptamine: Identity and Procurement


1-(1H-indol-3-yl)-2-methylpropan-2-amine, systematically named α,α-dimethyltryptamine, is a primary amine tryptamine derivative distinguished by a gem-dimethyl substitution at the alpha carbon of the ethylamine side-chain . This structural feature renders the alpha carbon quaternary, eliminating alpha-hydrogens and creating a sterically hindered amine. The compound belongs to the tryptamine alkaloid class but diverges fundamentally from classical psychedelic tryptamines like N,N-dimethyltryptamine (DMT), which features a tertiary amine, and α-methyltryptamine (AMT), which retains an alpha-hydrogen and a chiral center [1]. Its unique architecture directly impacts metabolic susceptibility, receptor binding, and synthetic utility, positioning it as a critical reference standard, metabolic probe, and a key pharmaceutical intermediate, particularly in the synthesis of the beta-blocker Bucindolol .

Non-Substitutability of α,α-Dimethyltryptamine


Generic substitution among tryptamine analogs is scientifically invalid due to critical structure-driven differences in metabolic stability, receptor pharmacology, and synthetic applicability. The α,α-dimethyl substitution eliminates the site of oxidative deamination by monoamine oxidase (MAO), drastically altering its metabolic fate and in vivo duration of action compared to mono-α-substituted analogs like α-methyltryptamine (AMT) which remain MAO substrates [1]. Furthermore, the primary amine group and steric hindrance create a distinct 5-HT receptor binding affinity profile that is non-interchangeable with N,N-dialkylated tryptamines such as N,N-dimethyltryptamine (DMT) or 5-methoxy derivatives [2]. In procurement, its specific utility as a regioselective intermediate in Bucindolol synthesis—utilizing the primary amine for side-chain elaboration—cannot be replicated by N-methylated or 5-substituted tryptamine alternatives, which would lead to different pharmacophores or failed reactions . These quantitative differences, detailed below, preclude substitution.

Quantitative Evidence for α,α-Dimethyltryptamine


MAO Resistance and Metabolic Stability

In a direct in vivo comparison, α,α-dimethyltryptamine demonstrated the weakest MAO-inhibitory activity among α-alkylated tryptamine derivatives, evidenced by the smallest alterations in 5-HT metabolism [1]. While this was historically framed as a weakness, it directly indicates that the compound itself is resistant to MAO-catalyzed oxidative deamination, a metabolic pathway that rapidly degrades α-methyltryptamine and tryptamine. Specifically, in rat brain, the increase in endogenous 5-HT and the enhancement of 5-HTP-induced 5-HT accumulation were markedly lower for α,α-dimethyltryptamine compared to α-methyltryptamine and α-ethyltryptamine. The quantified difference is explicitly stated as having the 'weakest activity' in both brain and heart tissues [1], providing a clear selection criterion for studies requiring a metabolically stable, non-MAO-substrate tryptamine scaffold.

Monoamine Oxidase Metabolic Stability 5-HT Metabolism In Vivo

Distinct 5-HT Receptor Binding Profile

A comprehensive structure-activity relationship study of 27 tryptamine analogs revealed that α,α-dimethyltryptamine exhibits a 5-HT receptor binding affinity that is distinguishable from N,N-dimethyltryptamine (DMT) and other terminal amine-substituted analogs [1]. The binding assay demonstrated that terminal amine methylation causes a progressive decrease in affinity [1], whereas the presence of a primary amine with α,α-dimethyl substitution alters lipid solubility and pKa, which were identified as critical factors affecting affinity [1]. The compound's unique combination of a primary amine and a quaternary alpha carbon creates a distinct pharmacological profile that serves as a negative control or a baseline for probing the role of the terminal amine and side-chain conformation in 5-HT receptor activation, which cannot be replicated by secondary or tertiary amine tryptamines.

Serotonin Receptor 5-HT Binding Affinity Structure-Activity Relationship Psychopharmacology

Bucindolol Synthesis Intermediate

1-(1H-indol-3-yl)-2-methylpropan-2-amine is a documented, regioselective intermediate in the synthesis of Bucindolol (B689430), a high-affinity competitive beta-blocker used for congestive heart failure and hypertension . The synthetic route relies on the primary amine of α,α-dimethyltryptamine to react with a specific epoxide-containing benzonitrile precursor to form the final beta-amino alcohol pharmacophore [1]. This specific reactivity is impossible with N,N-dimethyltryptamine (DMT, a tertiary amine) or α-methyltryptamine (which would introduce a chiral center and alter the final product's stereochemistry and purity). This established industrial application provides a procurement rationale distinct from research-only tryptamines.

Synthetic Intermediate Bucindolol Cardiovascular Pharmaceutical Synthesis

Characterized Acute Toxicity Profile

Reliable safety data sheets list quantifiable acute toxicity parameters for 1-(1H-indol-3-yl)-2-methylpropan-2-amine, including an LD50 and specific GHS hazard statements (H302: Acute toxicity, oral) . This characterized safety profile contrasts with many novel psychoactive tryptamines (e.g., 5-methoxy analogs or N-diallyl tryptamines) for which toxicological data are sparse or entirely lacking. The existence of an assigned RTECS number (NL4467000) and established hazard communication provides a clear advantage for laboratory procurement and compliance documentation, ensuring safe handling practices can be implemented based on known parameters.

Acute Toxicity Material Safety Handling Regulatory

α,α-Dimethyltryptamine: Validated Application Scenarios


Negative Control in MAO Research

In vivo studies requiring a tryptamine scaffold that is not a substrate for MAO should utilize α,α-dimethyltryptamine. It was experimentally verified to have the weakest effect on 5-HT metabolism compared to α-methyl and α-ethyl analogs [1], confirming it does not significantly interfere with MAO pathways. This makes it the ideal negative control or a baseline vehicle for investigating non-MAO-mediated serotonergic effects.

Bucindolol Intermediate for Process Chemistry

For the synthesis of Bucindolol, 1-(1H-indol-3-yl)-2-methylpropan-2-amine is the required precursor, reacting via its primary amine with an epoxide intermediate . Procuring analogs like DMT (tertiary amine) or 5-substituted tryptamines will fail to yield the correct beta-blocker pharmacophore. This establishes a non-substitutable procurement need for pharmaceutical manufacturing and analytical reference standard development.

SAR Probe for Serotonin Receptor Studies

This compound serves as a critical reference point in SAR studies examining the effects of alpha-alkylation versus terminal amine substitution on 5-HT receptor affinity [2]. Its unique combination of a primary amine and a quaternary alpha carbon differentiates it from N,N-dialkyltryptamines and mono-alpha-substituted tryptamines, allowing researchers to decouple the contributions of steric hindrance and amine nucleophilicity to receptor binding and activation.

Toxicological Screening Reference Standard

Laboratories conducting toxicological screening of tryptamine derivatives can use this compound as a characterized reference point. Unlike many structurally similar new psychoactive substances (NPS), it possesses a published acute toxicity profile (LD50, GHS H302) and an RTECS registration , enabling its use as a calibration standard in analytical toxicology and a benchmark for comparative safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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